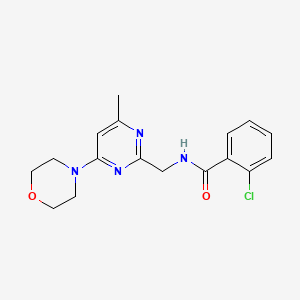

2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

CAS No.: 1797661-68-7

Cat. No.: VC7074213

Molecular Formula: C17H19ClN4O2

Molecular Weight: 346.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797661-68-7 |

|---|---|

| Molecular Formula | C17H19ClN4O2 |

| Molecular Weight | 346.82 |

| IUPAC Name | 2-chloro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |

| Standard InChI | InChI=1S/C17H19ClN4O2/c1-12-10-16(22-6-8-24-9-7-22)21-15(20-12)11-19-17(23)13-4-2-3-5-14(13)18/h2-5,10H,6-9,11H2,1H3,(H,19,23) |

| Standard InChI Key | AVASMBQNZWQKEA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)N3CCOCC3 |

Introduction

2-Chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that combines a benzamide core with a morpholinopyrimidine moiety. This compound is of interest in pharmaceutical research due to its potential biological activities, which can be attributed to the unique structural features it possesses.

Synthesis

The synthesis of 2-Chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide likely involves multiple steps, starting with the preparation of the morpholinopyrimidine precursor. This precursor is then coupled with a benzamide derivative under appropriate conditions to form the target compound. Common synthetic methods may include nucleophilic substitution or coupling reactions.

Biological Activity

While specific biological activity data for 2-Chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is not readily available, compounds with similar morpholinopyrimidine structures have shown potential in various pharmacological applications. These include anti-inflammatory and antimicrobial activities, depending on the specific structural modifications.

Research Findings

Research on similar compounds suggests that the morpholinopyrimidine moiety can contribute to biological activity by interacting with specific enzymes or receptors. For instance, compounds with morpholinopyrimidine structures have been explored for their ability to inhibit enzymes involved in inflammation or for their antimicrobial properties.

| Compound Type | Biological Activity | Relevance |

|---|---|---|

| Morpholinopyrimidines | Anti-inflammatory, antimicrobial | Potential therapeutic applications |

| Benzamide derivatives | Various, including anticancer and antimicrobial | Broad pharmacological interest |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume